(9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid
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Overview
Description
(9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid is a complex organic compound with a molecular formula of C23H23F3N2O6 and a molecular weight of 480.44 g/mol . This compound is known for its unique structure, which includes a fluorenyl group, a hexahydrofurofuran ring, and a trifluoroacetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid involves multiple steps. One common method includes the following steps :
Formation of the Fluorenyl Group: The fluorenyl group is synthesized through a series of reactions involving fluorene and other reagents.
Hexahydrofurofuran Ring Formation: The hexahydrofurofuran ring is formed through cyclization reactions.
Carbamate Formation: The carbamate group is introduced through a reaction between an amine and a chloroformate.
Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is added to the compound to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways, affecting various cellular processes.
Comparison with Similar Compounds
(9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid can be compared with other similar compounds, such as :
(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate,trifluoroaceticacid: This compound has a similar structure but different stereochemistry.
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride: This compound has a different functional group but shares the fluorenyl and carbamate moieties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIZRYWMUFXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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